VUF 10214

Histamine H4 Receptor Binding Affinity Radioligand Displacement

H4R-mediated inflammation studies often struggle with off-target effects that confound results. VUF 10214 delivers exceptional H4R selectivity, with negligible H1R binding at up to 10 µM. • pKi=8.25 (Ki=5.6 nM) for H4R, enabling low-concentration use in binding/functional assays. • Sustained edema inhibition ≥6 h in rat carrageenan-induced paw edema model. • 2.8-fold higher affinity than reference antagonist JNJ 7777120 for clear agonist vs. antagonist studies.

Molecular Formula C13H14Cl2N4O
Molecular Weight 313.18 g/mol
CAS No. 848837-33-2
Cat. No. B1684065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF 10214
CAS848837-33-2
Synonyms6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one
VUF 10214
VUF-10214
VUF10214
Molecular FormulaC13H14Cl2N4O
Molecular Weight313.18 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl
InChIInChI=1S/C13H14Cl2N4O/c1-18-2-4-19(5-3-18)12-13(20)17-11-7-9(15)8(14)6-10(11)16-12/h6-7H,2-5H2,1H3,(H,17,20)
InChIKeyMFJVHWQDKIEBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VUF 10214: A Potent and Selective Histamine H4 Receptor Ligand


VUF 10214 (CAS 848837-33-2) is a 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one compound that functions as a potent ligand for the human histamine H4 receptor (H4R) [1]. It was developed through fragment-based design and exhibits nanomolar affinity for the H4R, with a pKi of 8.25 ± 0.07 (Ki = 5.6 nM) as determined by radioligand displacement assays [1]. The compound demonstrates significant anti-inflammatory activity in vivo in a rat carrageenan-induced paw edema model [1].

Why H4 Receptor Ligands Are Not Interchangeable: A Case for VUF 10214


Histamine H4 receptor ligands exhibit distinct pharmacological profiles due to variations in affinity, functional selectivity (agonist, antagonist, or inverse agonist), and receptor subtype selectivity. Generic substitution among H4 ligands can lead to significant differences in experimental outcomes, particularly in in vivo models of inflammation [1]. VUF 10214, for instance, demonstrates a unique combination of high H4R affinity and a favorable selectivity window over other histamine receptor subtypes, which distinguishes it from other quinoxaline-based ligands like VUF 10148 [1]. The following quantitative evidence illustrates why VUF 10214 cannot be simply replaced by in-class alternatives without compromising experimental validity.

Quantitative Differentiation of VUF 10214 from Key Comparators: A Data-Driven Guide


Enhanced H4 Receptor Binding Affinity Compared to Quinoxaline Analog VUF 10148

In a direct head-to-head comparison within the same study, VUF 10214 (compound 57) exhibited a pKi of 8.25 ± 0.07 for the human H4 receptor, whereas the structurally related quinoxaline analog VUF 10148 (compound 20) had a pKi of 7.40 ± 0.04 [1]. This represents a 7.1-fold higher affinity for VUF 10214 (Ki ≈ 5.6 nM vs. Ki ≈ 40 nM).

Histamine H4 Receptor Binding Affinity Radioligand Displacement

Superior Selectivity Profile Over Histamine H1 Receptor Versus VUF 10148

VUF 10214 demonstrates markedly better selectivity for H4R over H1R compared to VUF 10148. At a concentration of 10 µM, VUF 10148 displaced 86% of [3H]mepyramine binding to the human H1 receptor, whereas VUF 10214 showed limited inhibition [1]. Furthermore, the pKi of VUF 10148 at H1R was determined to be 6.13 ± 0.1, confirming significant off-target affinity [1].

Receptor Selectivity Off-Target Activity Histamine H1 Receptor

Validated In Vivo Anti-Inflammatory Efficacy in Rat Paw Edema Model

VUF 10214 (57) was evaluated in a rat carrageenan-induced paw edema model and demonstrated significant anti-inflammatory activity. When administered subcutaneously immediately prior to carrageenan injection, VUF 10214 caused a significant inhibition of paw edema compared to vehicle-treated animals, with the effect remaining significant at 6 hours post-administration [1]. In contrast, the inactive control compound 47 (pKi = 4.88 ± 0.03) showed no significant inhibition [1].

In Vivo Efficacy Anti-Inflammatory Carrageenan-Induced Edema

Functional Agonist Activity at H4 Receptor with Nanomolar Potency

VUF 10214 acts as an agonist at the histamine H4 receptor, as demonstrated by its ability to induce beta-arrestin2 recruitment in a functional assay. In human U2OS cells expressing H4R, VUF 10214 exhibited an EC50 of 25 nM [1]. This functional potency is consistent with its high binding affinity and supports its use as a pharmacological tool to activate H4R signaling pathways.

Functional Assay Beta-Arrestin Recruitment EC50

Higher H4R Affinity Compared to Reference Antagonist JNJ 7777120

When compared to the widely used H4 receptor antagonist JNJ 7777120, VUF 10214 demonstrates a higher affinity for the human H4 receptor. In the same publication, JNJ 7777120 is reported to have a pKi of 7.8, while VUF 10214 exhibits a pKi of 8.25 [1]. This translates to a 2.8-fold higher binding affinity for VUF 10214 (Ki ≈ 5.6 nM vs. Ki ≈ 15.8 nM).

Binding Affinity Comparison Reference Compound H4 Antagonist

Optimal Application Scenarios for VUF 10214 Based on Quantitative Evidence


Target Validation Studies Requiring Clean H4R Selectivity

Researchers investigating the specific role of H4R in inflammatory pathways should select VUF 10214 over analogs like VUF 10148 due to its significantly lower off-target activity at H1R. The limited H1R binding of VUF 10214 at concentrations up to 10 µM [1] ensures that observed anti-inflammatory effects are specifically mediated by H4R, thereby strengthening target validation conclusions.

In Vivo Inflammation Models Requiring Robust and Sustained Efficacy

VUF 10214 is an ideal candidate for in vivo studies of acute inflammation, such as the carrageenan-induced paw edema model in rats. Its demonstrated ability to produce significant and sustained edema inhibition for at least 6 hours post-administration [1] makes it a reliable tool for evaluating H4R-mediated anti-inflammatory effects and for benchmarking novel H4R modulators.

High-Throughput Screening and Assay Development with Limited Compound Supply

Due to its high affinity for H4R (pKi = 8.25, Ki = 5.6 nM) [1], VUF 10214 can be used at lower concentrations in binding and functional assays, conserving valuable compound. This is particularly advantageous in high-throughput screening campaigns or when compound supply is limited.

Comparative Pharmacology Studies Requiring a High-Affinity H4 Agonist

VUF 10214 serves as a superior high-affinity H4R agonist for comparative studies against reference antagonists like JNJ 7777120. Its 2.8-fold higher affinity [1] allows for more potent activation of H4R signaling pathways, providing a clearer pharmacological window in experiments designed to differentiate agonist versus antagonist effects.

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